(-)-Epiafzelechin
(-)-Epiafzelechin
Epiafzelechin belongs to the class of organic compounds known as flavan-3-ols. These are flavans that bear and hydroxyl group at position 3 (B ring), but not at position 4. Thus, epiafzelechin is considered to be a flavonoid lipid molecule. Epiafzelechin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, epiafzelechin is primarily located in the cytoplasm. Epiafzelechin can be converted into epiafzelechin 3-gallate. Outside of the human body, epiafzelechin can be found in fruits, kiwi, and tea. This makes epiafzelechin a potential biomarker for the consumption of these food products.
(-)-epiafzelechin is a catechin derivative having (2R,3R)-configuration. It has a role as a plant metabolite.
(-)-epiafzelechin is a catechin derivative having (2R,3R)-configuration. It has a role as a plant metabolite.
Brand Name:
Vulcanchem
CAS No.:
24808-04-6
VCID:
VC0191172
InChI:
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15-/m1/s1
SMILES:
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O
Molecular Formula:
C15H14O5
Molecular Weight:
274.27 g/mol
(-)-Epiafzelechin
CAS No.: 24808-04-6
Natural Products
VCID: VC0191172
Molecular Formula: C15H14O5
Molecular Weight: 274.27 g/mol
CAS No. | 24808-04-6 |
---|---|
Product Name | (-)-Epiafzelechin |
Molecular Formula | C15H14O5 |
Molecular Weight | 274.27 g/mol |
IUPAC Name | (2R,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
Standard InChI | InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15-/m1/s1 |
Standard InChIKey | RSYUFYQTACJFML-UKRRQHHQSA-N |
Isomeric SMILES | C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |
SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |
Canonical SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |
Melting Point | 240-243°C |
Physical Description | Solid |
Description | Epiafzelechin belongs to the class of organic compounds known as flavan-3-ols. These are flavans that bear and hydroxyl group at position 3 (B ring), but not at position 4. Thus, epiafzelechin is considered to be a flavonoid lipid molecule. Epiafzelechin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, epiafzelechin is primarily located in the cytoplasm. Epiafzelechin can be converted into epiafzelechin 3-gallate. Outside of the human body, epiafzelechin can be found in fruits, kiwi, and tea. This makes epiafzelechin a potential biomarker for the consumption of these food products. (-)-epiafzelechin is a catechin derivative having (2R,3R)-configuration. It has a role as a plant metabolite. |
Synonyms | epiafzelechin |
PubChem Compound | 443639 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume